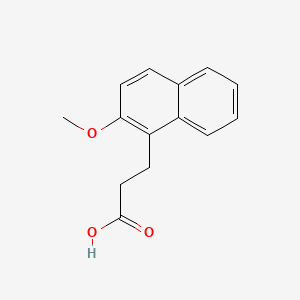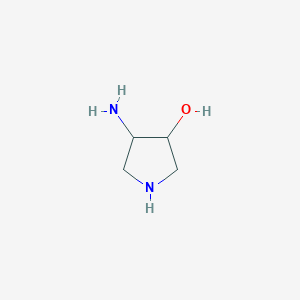
4-Aminopyrrolidin-3-ol
Vue d'ensemble
Description
4-Aminopyrrolidin-3-ol is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an amino group at the fourth position and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of 4-nitropyrrolidin-3-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of N-protected amino alcohols under acidic conditions, followed by deprotection to yield the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-nitropyrrolidin-3-ol. This process is typically carried out in a high-pressure reactor with a palladium on carbon catalyst, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminopyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-oxo-pyrrolidin-3-ol.
Reduction: Formation of 4-aminopyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the substituent introduced.
Applications De Recherche Scientifique
4-Aminopyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and as a precursor for various fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Aminopyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine: Lacks the amino and hydroxyl groups, making it less reactive.
4-Aminopyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties and applications.
Prolinol: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness: 4-Aminopyrrolidin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyrrolidine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
4-aminopyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZJKVCIYONNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437804 | |
| Record name | 4-Aminopyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757967-88-7 | |
| Record name | 4-Aminopyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



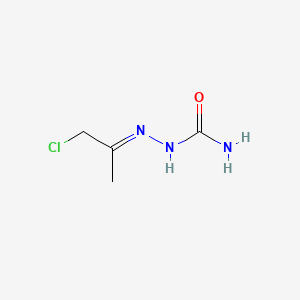
![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)
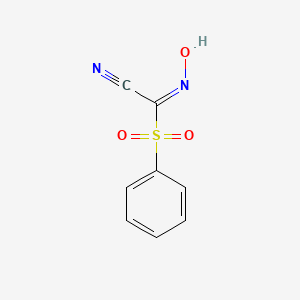


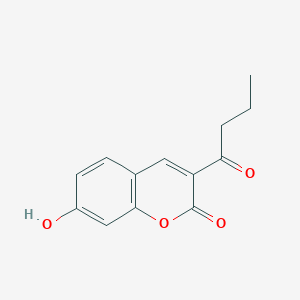

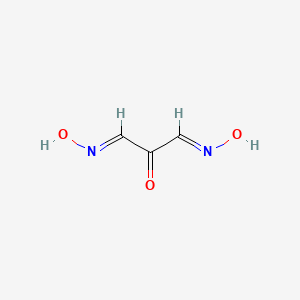
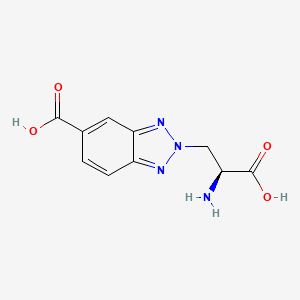
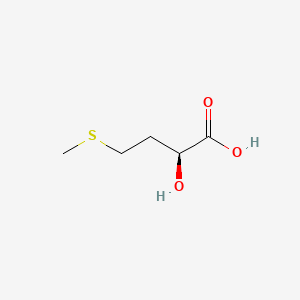
![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
